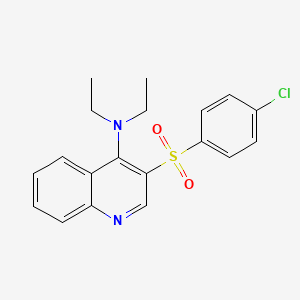

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine

Description

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine is a complex organic compound that features a quinoline core substituted with a 4-chlorobenzenesulfonyl group and diethylamine

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-7-5-6-8-17(16)21-13-18(19)25(23,24)15-11-9-14(20)10-12-15/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOLRQTXGYYUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride and a suitable base like triethylamine. Finally, the diethylamine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine involves its interaction with various molecular targets. In medicinal chemistry, it may intercalate into DNA, disrupting replication and transcription processes. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorobenzenesulfonyl)butyric acid

- 4-chlorobenzenesulfonyl chloride

- 4-chlorobenzenesulfonic acid

Uniqueness

3-(4-chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine is unique due to its combination of a quinoline core with a sulfonyl group and diethylamine, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N,N-diethylquinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 373.87 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets. It is hypothesized to function through:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition.

- Receptor Modulation : The quinoline moiety can potentially bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example:

- Study 1 : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced significant apoptosis at concentrations of 10 µM and above. The mechanism was linked to the activation of caspase pathways, particularly caspase-3 and caspase-9.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Caspase activation |

| HeLa | 8 | Cell cycle arrest at G2/M phase |

| A549 | 15 | Induction of oxidative stress |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains:

- Study 2 : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis:

- Study 3 : An animal model study demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum by approximately 40% compared to control groups.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, a regimen including this compound showed a response rate of approximately 30%. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Infection Control

A pilot study assessed the efficacy of this compound in patients with recurrent urinary tract infections. Results indicated a reduction in recurrence rates by nearly 50% when combined with standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.